REACTION_CXSMILES
|
[CH2:1]([NH:4][S:5]([NH:8][C:9]1[C:14]([C:15]([O:17]C)=O)=[CH:13][CH:12]=[CH:11][N:10]=1)(=[O:7])=[O:6])[CH2:2][CH3:3].[OH-].[Na+]>O>[CH2:1]([N:4]1[S:5](=[O:7])(=[O:6])[NH:8][C:9]2[N:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:15]1=[O:17])[CH2:2][CH3:3] |f:1.2|
|
Name
|
Methyl 2-(((n-propylamino)sulfonyl)amino)-3-pyridinecarboxylate
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)NS(=O)(=O)NC1=NC=CC=C1C(=O)OC
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for about 11/4 hours at ambient temperatures
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with two
|
Type
|
CUSTOM
|
Details
|
50 ml portions of methylene chloride and one -- 50 ml portion of ether to remove impurities
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
FILTRATION
|
Details
|
The resulting product precipitate was recovered by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in acetone
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was again filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |